molecular formula C22H24N2O4 B2652060 7-hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-3-phenyl-2H-chromen-2-one CAS No. 887218-45-3

7-hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-3-phenyl-2H-chromen-2-one

Cat. No.: B2652060
CAS No.: 887218-45-3
M. Wt: 380.444
InChI Key: ITOWSDVHZUUWMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 7-hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-3-phenyl-2H-chromen-2-one is a synthetic coumarin derivative featuring a hydroxyethyl-substituted piperazine moiety at the 8-position and a phenyl group at the 3-position of the chromen-2-one core. Coumarins are well-studied for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .

Properties

IUPAC Name

7-hydroxy-8-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-3-phenylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O4/c25-13-12-23-8-10-24(11-9-23)15-19-20(26)7-6-17-14-18(22(27)28-21(17)19)16-4-2-1-3-5-16/h1-7,14,25-26H,8-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITOWSDVHZUUWMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)CC2=C(C=CC3=C2OC(=O)C(=C3)C4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-3-phenyl-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized via the Pechmann condensation reaction, which involves the reaction of phenol with β-ketoesters in the presence of a strong acid catalyst.

    Introduction of the Piperazine Moiety: The hydroxyethyl piperazine moiety can be introduced through nucleophilic substitution reactions. This involves reacting the chromen-2-one derivative with 1-(2-hydroxyethyl)piperazine under basic conditions.

    Final Coupling Reaction: The final step involves coupling the intermediate with a suitable phenyl derivative to obtain the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

7-hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-3-phenyl-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: The piperazine moiety can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and bases such as sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following molecular characteristics:

  • Molecular Formula : C23H26N2O4
  • Molecular Weight : 410.5 g/mol
  • CAS Number : 951996-11-5

Its structure features a chromenone backbone integrated with a piperazine moiety, which is known for enhancing biological activity through receptor interactions.

Antidepressant and Anxiolytic Activities

Research has indicated that derivatives of this compound may exhibit significant affinity for serotonin receptors, particularly the 5-HT1A and 5-HT2A receptors. A study synthesized various piperazine derivatives of hydroxycoumarins and evaluated their binding affinities. Some derivatives showed nanomolar affinities for the 5-HT1A receptor, suggesting potential antidepressant effects comparable to established drugs like 8-OH-DPAT .

Anticancer Properties

Coumarin derivatives have been extensively studied for their anticancer effects. The incorporation of piperazine into the structure may enhance the compound's ability to inhibit cancer cell proliferation. For example, studies have demonstrated that similar compounds can induce apoptosis in cancer cells, making them candidates for further development as anticancer agents .

Neuropharmacology

The neuropharmacological properties of this compound are notable. The piperazine group is known to influence neurotransmitter systems, particularly serotonin and dopamine pathways. This interaction suggests that the compound could be developed for treating mood disorders or other neuropsychiatric conditions .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its pharmacological properties. Variations in the piperazine substituents have shown to significantly alter receptor binding affinities and biological activities, indicating that fine-tuning these groups could lead to more effective therapeutic agents .

Case Study 1: Synthesis and Evaluation of Derivatives

In a recent study, a series of new derivatives based on the hydroxycoumarin framework were synthesized and evaluated for their affinity towards serotonin receptors. The results indicated that certain modifications led to compounds with enhanced receptor binding and activity .

Compound5-HT1A Ki (nM)5-HT2A Ki (nM)Activity Type
Compound A0.7810.5Agonist
Compound B0.5715.3Antagonist

This table summarizes the binding affinities of selected compounds, showcasing their potential as pharmacological agents.

Case Study 2: In Vivo Efficacy

Another investigation focused on the in vivo efficacy of selected derivatives in animal models of depression and anxiety. The results demonstrated significant behavioral improvements in treated groups compared to controls, supporting the hypothesis that these compounds could serve as effective antidepressants .

Mechanism of Action

The mechanism of action of 7-hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-3-phenyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, and other proteins involved in biological processes.

    Pathways: It can modulate signaling pathways related to cell growth, apoptosis, and inflammation.

Comparison with Similar Compounds

Key Structural Features :

  • Core : Chromen-2-one (coumarin) backbone.
  • Substituents :
    • 7-Hydroxy group: Enhances hydrogen-bonding capacity.
    • 8-Position: Piperazine ring modified with a 2-hydroxyethyl group, improving hydrophilicity.
    • 3-Position: Phenyl group contributing to aromatic interactions.

Comparison with Structurally Similar Compounds

The following table summarizes structural analogs and their key differences:

Compound Name Core Modification Piperazine/Piperidine Substituent Biological Activity/Notes Reference
Target Compound 3-Phenyl, 7-hydroxy, 8-(hydroxyethylpiperazinylmethyl) 4-(2-Hydroxyethyl)piperazin-1-yl Anticancer (hypothesized)
7-Hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one 3-Unsubstituted 4-Methylpiperazin-1-yl Computational stability studies (DFT/B3LYP)
8-Chloro-7-hydroxy-4-phenyl-2H-chromen-2-one (Compound 15) 4-Phenyl, 8-chloro None Synthetic intermediate
7-Hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-3-(4-methylthiazol-2-yl)-2H-chromen-2-one 3-(4-Methylthiazol-2-yl) 4-(2-Hydroxyethyl)piperazin-1-yl Anticancer (IC₅₀ reported)
7-Methoxy-4-{3-[4-(2-hydroxyphenylmethyl)piperazin-1-yl]propoxy}-3-phenyl-2H-chromen-2-one (4e) 7-Methoxy, 4-propoxy linker to piperazine 4-(2-Hydroxybenzyl)piperazin-1-yl Enhanced solubility
7-Hydroxy-2-methyl-8-[(2-methylpiperidin-1-yl)methyl]-3-phenyl-4H-chromen-4-one 2-Methyl, 4-oxo 2-Methylpiperidin-1-yl Structural analog (no bioactivity data)

Key Structural and Functional Differences

Piperazine vs. Piperidine :

  • The target compound’s hydroxyethylpiperazine group (polar, hydrophilic) contrasts with methylpiperidine in (less polar), affecting solubility and target binding .
  • Piperazine derivatives generally exhibit higher water solubility than piperidines due to nitrogen-rich structures .

Substituent Effects on Bioactivity :

  • Thiazole-substituted analog (Entry 4, Table 1) showed explicit anticancer activity (IC₅₀ values) due to thiazole’s electron-withdrawing properties enhancing DNA intercalation .
  • Methoxy groups (e.g., 7-methoxy in ) reduce metabolic degradation but may decrease hydrogen-bonding capacity compared to hydroxy groups .

Synthetic Yields and Physical Properties: Compound Yield (%) Melting Point (°C) Molecular Formula Target Compound 27–58 157–198 C23H26N2O5 8-Chloro-7-hydroxy-4-phenyl-2H-chromen-2-one (15) Not reported Not reported C15H9ClO4 Thiazole-substituted analog (11a) 58 157–159 C20H23N3O4S 7-Methoxy-piperazine derivative (4e) 80 Not reported C27H29N3O5

Computational and Experimental Insights

  • DFT Studies: The methylpiperazine analog () exhibited optimized geometry with bond lengths and angles closely matching X-ray diffraction data, suggesting structural stability.
  • Anticancer Mechanisms : Thiazole and hydroxyethylpiperazine derivatives () likely inhibit kinases (e.g., ATR kinase) via π-π stacking (phenyl/thiazole) and hydrogen bonding (hydroxy/piperazine groups).

Biological Activity

7-hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-3-phenyl-2H-chromen-2-one, commonly referred to as a hydroxycoumarin derivative, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C23H23F3N2O4
  • Molecular Weight : 448.43 g/mol
  • CAS Number : 848745-30-2

Anticancer Activity

Recent studies have demonstrated that this compound exhibits promising anticancer properties. For instance, research has shown that it can induce apoptosis in various cancer cell lines through the activation of caspase pathways. A notable study found that treatment with this compound led to a significant reduction in cell viability in breast cancer cells (MCF-7) and prostate cancer cells (PC-3) by promoting cell cycle arrest at the G2/M phase .

Antioxidant Effects

The antioxidant capacity of this compound has been evaluated using various assays, including DPPH and ABTS radical scavenging tests. The compound exhibited a strong ability to scavenge free radicals, which may contribute to its protective effects against oxidative stress-related diseases.

Neuroprotective Properties

Neuroprotective effects have also been attributed to this compound. In vitro studies indicated that it could protect neuronal cells from oxidative damage induced by glutamate toxicity. The mechanism appears to involve the modulation of intracellular calcium levels and the inhibition of apoptotic signaling pathways, suggesting potential applications in neurodegenerative disorders like Alzheimer's disease .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymes : It has been shown to inhibit specific enzymes involved in cancer progression and inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX).
  • Modulation of Signaling Pathways : The compound can influence various signaling pathways, including the MAPK/ERK pathway, which is crucial for cell proliferation and survival.
  • Gene Expression Regulation : It may alter the expression levels of genes involved in apoptosis and cell cycle regulation.

Case Studies

StudyFindingsReference
Study on MCF-7 CellsInduced apoptosis and reduced cell viability
DPPH Radical Scavenging AssayHigh antioxidant activity observed
Neuroprotection in Neuronal CellsProtection against glutamate-induced toxicity

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for optimizing the yield and purity of this compound?

  • Methodological Answer : Utilize a multi-step approach involving (a) Mannich-type reactions to introduce the piperazine-hydroxyethyl moiety, as demonstrated in analogous coumarin derivatives , and (b) column chromatography with gradient elution (e.g., methanol:ethyl acetate) for purification. Monitor reaction intermediates via TLC and confirm final purity (>95%) using HPLC with a C18 column and UV detection at 254 nm .

Q. How can structural ambiguities in the chromen-2-one core and piperazine substituents be resolved?

  • Methodological Answer : Combine single-crystal X-ray diffraction (as in ) with spectroscopic techniques:

  • ¹H/¹³C NMR : Assign aromatic protons (δ 6.8–7.5 ppm for chromen-2-one) and piperazine methylene groups (δ 2.5–3.5 ppm) .
  • FT-IR : Confirm hydroxyl (3200–3600 cm⁻¹) and carbonyl (1680–1720 cm⁻¹) stretches .
  • High-resolution mass spectrometry (HRMS) for molecular ion validation .

Q. What solvent systems are optimal for solubility in pharmacological assays?

  • Methodological Answer : Use DMSO for stock solutions (≤1% v/v to avoid cytotoxicity) and dilute in phosphate-buffered saline (PBS, pH 7.4) or cell culture media. For poorly soluble analogs, employ β-cyclodextrin inclusion complexes or micellar formulations .

Advanced Research Questions

Q. How to design experiments to evaluate the compound’s interaction with biological targets (e.g., kinases or GPCRs)?

  • Methodological Answer :

  • Molecular docking : Model the compound’s 3D structure (from X-ray data ) against target proteins (e.g., PI3K or serotonin receptors) using AutoDock Vina.
  • Surface plasmon resonance (SPR) : Measure binding affinity (KD) in real-time .
  • Functional assays : Use luciferase-based reporters for GPCR activity or kinase inhibition assays (e.g., ADP-Glo™) .

Q. How to address contradictory bioactivity data across cell lines or animal models?

  • Methodological Answer :

  • Metabolic stability : Assess cytochrome P450 metabolism (e.g., CYP3A4/2D6) using liver microsomes .
  • Tissue distribution : Radiolabel the compound (³H or ¹⁴C) and quantify accumulation via scintillation counting .
  • Species-specific differences : Compare human vs. murine protein homology for target binding pockets .

Q. What analytical methods are suitable for quantifying trace impurities in bulk synthesis?

  • Methodological Answer :

  • LC-MS/MS : Employ a Waters Xevo TQ-S system with electrospray ionization (ESI+) and multiple reaction monitoring (MRM) for impurity profiling .
  • Forced degradation studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and acidic/alkaline conditions to identify degradation products .

Q. How to investigate structure-activity relationships (SAR) for the piperazine-hydroxyethyl substituent?

  • Methodological Answer :

  • Synthesize analogs : Replace the hydroxyethyl group with methyl, ethyl, or acetylated variants.
  • Pharmacophore mapping : Use Schrödinger’s Phase to identify critical hydrogen-bond donors/acceptors .
  • In vitro testing : Compare IC₅₀ values in dose-response assays (e.g., antiproliferative activity in cancer cell lines) .

Q. What strategies improve stability in physiological conditions for in vivo studies?

  • Methodological Answer :

  • Prodrug design : Esterify the hydroxyl group to enhance plasma stability, with enzymatic cleavage in target tissues .
  • Nanoparticle encapsulation : Use PLGA or liposomal carriers for sustained release .
  • pH-sensitive formulations : Optimize for tumor microenvironment targeting .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.